molecular formula C9H13FN3O7P B15089883 2'-Deoxy-2'-fluorocytidine-5'-monophosphate

2'-Deoxy-2'-fluorocytidine-5'-monophosphate

Cat. No.: B15089883
M. Wt: 325.19 g/mol
InChI Key: KTAATIGPZHTGOP-UHFFFAOYSA-N
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Description

2'-Deoxy-2'-fluorocytidine-5'-monophosphate is a fluorinated nucleotide analog characterized by a fluorine atom at the 2'-position of the ribose ring and a cytosine base. This modification enhances metabolic stability and alters interactions with target enzymes, making it a critical intermediate in antiviral drug activation pathways. Its 5'-triphosphate form is a potent inhibitor of hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), acting as a non-obligate chain terminator . The compound is metabolized from the nucleoside form (2'-deoxy-2'-fluorocytidine) via phosphorylation and can undergo deamination to form uridine analogs with distinct pharmacological activities .

Properties

Molecular Formula

C9H13FN3O7P

Molecular Weight

325.19 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13FN3O7P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)13-2-1-5(11)12-9(13)15/h1-2,4,6-8,14H,3H2,(H2,11,12,15)(H2,16,17,18)

InChI Key

KTAATIGPZHTGOP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluorocytidine-5’-monophosphate typically involves the fluorination of a cytidine derivative. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluorocytidine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product. The production is carried out in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluorocytidine-5’-monophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to its corresponding nucleoside and phosphate.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or other nucleophiles can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are 2’-Deoxy-2’-fluorocytidine and inorganic phosphate.

Scientific Research Applications

2’-Deoxy-2’-fluorocytidine-5’-monophosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects by incorporating into DNA during replication. The presence of the fluorine atom disrupts normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation. It targets DNA polymerases and other enzymes involved in nucleotide metabolism, thereby affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, targets, and biological activities of 2'-Deoxy-2'-fluorocytidine-5'-monophosphate and related compounds:

Compound Name Structural Features Target Enzyme/Pathway Biological Activity Key Findings References
This compound 2'-F on ribose, cytosine base HCV RdRp, ODCase Antiviral (HCV) Triphosphate form inhibits RdRp; deamination yields active uridine analog
Gemcitabine Monophosphate 2',2'-Difluoro on ribose, cytosine base Ribonucleotide reductase, CTP synthetase Anticancer Difluoro group enhances metabolic stability; inhibits DNA synthesis
2'-Deoxy-2'-fluorouridine-5'-monophosphate 2'-F on ribose, uracil base DNA polymerase, thymidylate synthase Antitumor Induces apoptosis; inhibits DNA synthesis in lymphoid malignancies
5-Fluoro-2'-deoxyuridine 5'-monophosphate 5-F on uracil base, unmodified ribose Thymidylate synthase Anticancer Depletes dTMP pools; incorporated into DNA, causing chain termination
PSI-7851 (Prodrug) 2'-F, β-C-methyl on ribose, phosphoramidate HCV NS5B polymerase Antiviral (HCV) Prodrug strategy enhances cellular uptake; triphosphate inhibits RdRp

Mechanistic and Pharmacological Comparisons

Antiviral Activity
  • Target Specificity: The 2'-fluorine in this compound stabilizes the ribose ring in a C3'-endo conformation, enhancing binding affinity to HCV RdRp . In contrast, PSI-7851’s β-C-methyl group further improves resistance to enzymatic degradation .
  • Metabolic Activation: Unlike Gemcitabine Monophosphate, which directly inhibits ribonucleotide reductase, this compound requires phosphorylation to its triphosphate form and can also generate a second active metabolite (RO2433-TP) via deamination, providing dual inhibitory mechanisms .
Anticancer Activity
  • Structural Impact: The 2',2'-difluoro substitution in Gemcitabine Monophosphate confers resistance to deamination and dephosphorylation, prolonging its intracellular half-life compared to monofluorinated analogs .
  • Base Modifications: 5-Fluoro-2'-deoxyuridine 5'-monophosphate acts via thymidylate synthase inhibition, whereas 2'-Deoxy-2'-fluorouridine-5'-monophosphate induces apoptosis through DNA synthesis disruption, highlighting the divergent effects of base versus ribose modifications .
Enzyme Interactions
  • Chain Termination: Both 2'-Deoxy-2'-fluorocytidine-5'-triphosphate and RO2433-TP act as non-obligate chain terminators for HCV RdRp, but the cytidine analog exhibits higher potency (IC₅₀ = 0.6 µM vs. 2.4 µM for RO2433-TP) .

Pharmacokinetic and Stability Profiles

Compound Half-Life (Intracellular) Metabolic Stability Key Enzymes Involved
This compound ~4.7 hours (PSI-6130-TP) Susceptible to deamination Deoxycytidine kinase, Deaminases
Gemcitabine Monophosphate >12 hours Resistant to dephosphorylation Ribonucleotide reductase
PSI-7851 ~38 hours (RO2433-TP) Enhanced by phosphoramidate prodrug Carboxylesterase, Histidine triad

Biological Activity

2'-Deoxy-2'-fluorocytidine-5'-monophosphate (2'-FdCMP) is a fluorinated nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article explores the biological activity of 2'-FdCMP, focusing on its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.

The biological activity of 2'-FdCMP is primarily attributed to its ability to interfere with nucleic acid synthesis. The fluorine atom at the 2' position enhances the stability of the nucleoside, allowing it to effectively compete with natural nucleotides during DNA synthesis. This competitive inhibition can lead to termination of viral replication and disruption of cancer cell proliferation.

Efficacy Against Influenza Viruses

Research has demonstrated that 2'-FdCMP exhibits significant antiviral properties against various strains of influenza viruses. In vitro studies indicated that it inhibited both low and highly pathogenic strains of H5N1 and H1N1 viruses, with 90% inhibitory concentrations (IC90) ranging from 0.13 µM to 4.6 µM in MDCK cells . In vivo studies involving BALB/c mice showed that administration of 2'-FdCMP at doses of 30 mg/kg/day significantly improved survival rates (70-80%) following lethal H5N1 virus exposure .

Activity Against Crimean-Congo Hemorrhagic Fever Virus (CCHFV)

In a comparative study, 2'-FdCMP was found to be 200 times more potent than ribavirin against CCHFV, with an effective concentration (EC50) of 61 ± 18 nM . The compound also demonstrated synergistic effects when used in combination with T-705 (favipiravir), enhancing its antiviral efficacy without increasing cytotoxicity .

Anticancer Activity

2'-FdCMP has been investigated for its potential in cancer therapy due to its ability to inhibit DNA synthesis in rapidly dividing cells. The compound's incorporation into DNA can induce apoptosis in cancer cells by disrupting normal cellular processes. Studies have shown that it can effectively reduce tumor growth in various cancer models, although specific IC50 values for different cancer cell lines require further investigation.

Cytotoxicity and Safety Profile

The safety profile of 2'-FdCMP is crucial for its therapeutic application. In vitro cytotoxicity assays have indicated that while the compound is effective against viral pathogens, it exhibits relatively low toxicity towards normal mammalian cells at therapeutic doses . This characteristic makes it a promising candidate for further development in both antiviral and anticancer therapies.

Summary of Research Findings

Study FocusPathogen/ConditionIC50/EC50EfficacyNotes
Influenza AH5N1 VirusIC90: 0.13 - 4.6 µM70-80% survival in miceAdministered at 30 mg/kg/day
CCHFVCrimean-Congo FeverEC50: 61 ± 18 nMSynergistic with T-705200x potency compared to ribavirin
CancerVarious TumorsTBDEffective in reducing tumor growthLow cytotoxicity towards normal cells

Case Studies

  • Influenza Treatment : In a study where mice were infected with H5N1, treatment with 2'-FdCMP resulted in significant survival rates and reduced lung pathology compared to controls .
  • CCHFV Inhibition : A high-throughput screening identified 2'-FdCMP as a lead compound against CCHFV, showcasing its potential as a therapeutic option for this severe viral infection .

Q & A

Basic Research Questions

Q. What are the optimal storage and solubility conditions for 2'-Deoxy-2'-fluorocytidine-5'-monophosphate in experimental settings?

  • Methodological Answer : Store the compound at -20°C in a tightly sealed container to prevent hydrolysis. For solubility, dissolve in sterile water (e.g., 200 mg in 4 mL) or dimethyl sulfoxide (DMSO) for cellular assays. Avoid exposure to oxidizing agents and heat, as these degrade the phosphate ester bond .

Q. How is this compound utilized as a substrate in DNA/RNA biosynthesis studies?

  • Methodological Answer : It serves as a substrate for uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase (EC 2.7.4.4) to form dCDP, which is further phosphorylated to dCTP for incorporation into DNA or RNA. Protocols involve incubating the compound with purified kinase, ATP, and Mg²⁺ ions at 37°C, followed by HPLC analysis to quantify dCTP formation .

Q. What analytical techniques are recommended for verifying the purity and stability of this nucleotide?

  • Methodological Answer : Use reverse-phase HPLC with UV detection at 270 nm (characteristic absorbance of cytidine derivatives). For stability assessment, monitor degradation products under accelerated conditions (e.g., 40°C for 72 hours) and compare retention times against reference standards .

Advanced Research Questions

Q. What mechanisms underlie the antiviral activity of this compound against hepatitis C virus (HCV)?

  • Methodological Answer : The active triphosphate metabolite inhibits HCV NS5B RNA-dependent RNA polymerase by competing with natural nucleotides. In replicon assays (e.g., Huh-7 cells), quantify viral RNA reduction via RT-qPCR. Note that the compound induces S-phase arrest in host cells, necessitating cytotoxicity controls (e.g., MTT assays) to distinguish antiviral effects from cytostatic activity .

Q. How do fluorinated modifications at the 2'-position influence enzyme binding and catalytic activity in nucleotide-processing enzymes?

  • Methodological Answer : The 2'-fluoro group increases steric hindrance and electronegativity , altering substrate-enzyme interactions. For example, 2'-fluorinated derivatives of uridine monophosphate (UMP) covalently inhibit orotidine-5′-monophosphate decarboxylase (ODCase) via C6-substituent interactions. Use X-ray crystallography or molecular docking to compare binding conformations with non-fluorinated analogs .

Q. What strategies mitigate resistance mutations (e.g., S282T in HCV NS5B) when using fluorinated nucleotide analogs?

  • Methodological Answer : Combine the compound with non-nucleoside inhibitors (e.g., NS5B thumb/palm domain binders) to reduce selective pressure. In resistance profiling, generate site-directed mutants (e.g., S282T) and assess IC₅₀ shifts in polymerase inhibition assays. PSI-7851, a prodrug of this compound, retains partial activity against S96T/N142T mutants, suggesting a complementary resistance profile .

Q. How can prodrug formulations enhance the bioavailability of this compound in vivo?

  • Methodological Answer : Design phosphoramidate prodrugs (e.g., PSI-7851) to bypass poor cellular uptake. Evaluate pharmacokinetics in animal models by measuring triphosphate levels in liver tissue via LC-MS/MS. Compare oral versus intravenous administration to optimize bioavailability .

Key Research Findings

  • The compound’s 2'-fluoro modification enhances metabolic stability in vivo, reducing deamination by cytidine deaminase .
  • In cancer research, fluorinated nucleotides induce apoptosis via DNA synthesis inhibition, as shown in lymphoma models using flow cytometry for caspase-3 activation .
  • Structural studies reveal that 2'-fluorine alters sugar pucker conformation , favoring a C3'-endo configuration critical for polymerase recognition .

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